REACTION_SMILES
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[BH4-:14].[CH3:12][NH2:13].[CH3:17][OH:18].[Na+:15].[OH2:16].[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[cH:6][c:7]([CH:10]=[O:11])[cH:8][cH:9]2>>[s:1]1[c:2]2[c:3]([cH:4][cH:5]1)[cH:6][c:7]([CH2:10][NH:13][CH3:12])[cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2sccc2c1
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Name
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Type
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product
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Smiles
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CNCc1ccc2sccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |